molecular formula C18H18N6O2S B12135147 N-[4-(acetylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12135147
M. Wt: 382.4 g/mol
InChI Key: ZKKXTCQYJJZRAK-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • A 4-(acetylamino)phenyl group attached to the acetamide moiety.
  • A 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole core linked via a sulfanyl bridge.

This compound shares structural motifs with several bioactive molecules, particularly those targeting ion channels, antimicrobial pathways, and anti-inflammatory responses. Below, we systematically compare its structure, physicochemical properties, and biological activities with analogous compounds.

Properties

Molecular Formula

C18H18N6O2S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H18N6O2S/c1-12(25)20-14-3-5-15(6-4-14)21-16(26)11-27-18-23-22-17(24(18)2)13-7-9-19-10-8-13/h3-10H,11H2,1-2H3,(H,20,25)(H,21,26)

InChI Key

ZKKXTCQYJJZRAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Optimization of Alkylation Conditions

  • Solvent Selection : DMF outperforms THF and acetonitrile due to superior solubility of both reactants.

  • Stoichiometry : A 1.2:1 molar ratio of bromoacetamide to triazolethiol minimizes di-alkylation byproducts.

  • Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane gradient).

Acetylation of the Aniline Precursor

The 4-aminophenyl group is acetylated prior to incorporation. 4-Aminophenol is treated with acetic anhydride in pyridine at room temperature for 6 hours, yielding N-(4-hydroxyphenyl)acetamide. Subsequent bromination with phosphorus tribromide (PBr₃) in dichloromethane converts the hydroxyl group to a bromide, forming 2-bromo-N-[4-(acetylamino)phenyl]acetamide.

Structural Characterization and Validation

Synthetic batches are validated using spectroscopic and chromatographic methods:

TechniqueKey FindingsReference
¹H NMR δ 2.15 (s, 3H, CH₃), 3.82 (s, 2H, SCH₂), 7.25–8.45 (m, 8H, Ar-H)
¹³C NMR 169.8 ppm (C=O), 154.2 ppm (triazole C3), 122–150 ppm (aromatic carbons)
FTIR 3270 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S)
HPLC Retention time: 8.2 min (C18 column, 70:30 acetonitrile/water)

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 min) reduces reaction time for triazole cyclization, achieving 85% yield but requiring specialized equipment.

Solid-Phase Synthesis

Immobilized thiol resins enable stepwise assembly, though yields drop to 50–55% due to incomplete functionalization.

Challenges and Mitigation Strategies

  • Byproduct Formation : Di-alkylation occurs if excess bromoacetamide is used. Mitigated via controlled stoichiometry and TLC monitoring.

  • Solubility Issues : DMF co-solvents (e.g., 10% ethanol) enhance reactant solubility during alkylation.

Scalability and Industrial Relevance

Kilogram-scale batches utilize continuous flow reactors for triazole cyclization, achieving 80% yield with a residence time of 20 minutes. Environmental impact is reduced via solvent recovery systems (>90% DMF reclaimed) .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Bioactivity

A. Triazole Core Modifications
  • 4-Methyl vs. 4-Ethyl: The target compound’s 4-methyl group (vs.
  • Pyridine Position : The 5-(pyridin-4-yl) group (vs. pyridin-3-yl in VUAA-1) may alter electronic interactions due to nitrogen positioning, influencing agonist/antagonist behavior .
B. Acetamide Phenyl Group Modifications
  • 4-Acetylamino: The electron-withdrawing acetyl group enhances solubility and hydrogen-bonding capacity compared to methoxy () or ethyl () substituents. This modification correlates with improved antimicrobial activity in derivatives like KA3 .
  • Comparison with Nitro/Acetyl Groups : Derivatives with nitro (e.g., compound 18 in ) or acetyl groups (compound 17) exhibit higher melting points (238–274°C) due to increased polarity, suggesting similar stability for the target compound .
A. Antimicrobial Activity
  • The target compound’s 4-acetylamino group mirrors the electron-withdrawing substituents in KA3–KA14 (), which showed MIC values as low as 12.5 µg/mL against S. aureus and E. coli. The pyridinyl-triazole core may further enhance membrane penetration .
B. Ion Channel Modulation
  • The 4-methyl group may reduce efficacy compared to 4-ethyl analogues but improve selectivity .
C. Anti-Inflammatory Potential
  • Compounds with sulfanyl-acetamide backbones (e.g., ) demonstrated anti-exudative activity comparable to diclofenac. The target compound’s acetylated phenyl group may similarly inhibit protein denaturation .

Table 2: Physicochemical Properties

Property Target Compound VUAA-1 KA3 ()
Molecular Weight 424.5 g/mol 437.5 408.9
LogP (Predicted) 2.1 3.2 2.8
Hydrogen Bond Donors 3 2 3
  • LogP: The target compound’s lower LogP (vs. VUAA-1) reflects reduced hydrophobicity, likely due to the polar acetylamino group.
  • Synthesis : Analogues like KA3 were synthesized via alkylation of triazole-thiols with α-chloroacetamides (), a method applicable to the target compound.

Biological Activity

N-[4-(acetylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound through a review of various studies and findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • An acetylamino group
  • A phenyl ring
  • A triazole ring system
  • A pyridine moiety

This structural diversity contributes to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. Notably, compounds containing triazole rings have been shown to exhibit significant inhibitory effects on c-Met protein kinase, which is implicated in various cancer pathways.

Key Mechanisms:

  • c-Met Inhibition : This compound has demonstrated potent inhibition of c-Met kinase activity, which is crucial for tumor growth and metastasis in several cancers.
  • GABA Modulation : Some derivatives with similar structural features have shown allosteric modulation of GABA receptors, indicating potential neuropharmacological applications.
  • BACE-1 Inhibition : The compound's structure suggests possible activity against β-secretase (BACE-1), relevant for Alzheimer's disease treatment.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity IC50 Value (µM) Target Reference
c-Met Inhibition0.005c-Met Kinase
GABA ModulationNot specifiedGABA Receptors
BACE-1 InhibitionNot specifiedβ-secretase

Case Study 1: Antitumor Activity

In a recent study examining the antitumor effects of triazole derivatives, this compound was found to significantly reduce tumor size in xenograft models. The study highlighted its mechanism of action through c-Met inhibition leading to decreased cell proliferation and increased apoptosis in cancer cells.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of similar triazole compounds indicated that they could modulate GABA receptor activity. While specific data for this compound was limited, the structural similarities suggest potential efficacy in treating anxiety disorders.

Research Findings

Recent literature emphasizes the importance of the triazole scaffold in drug design due to its versatility and effectiveness in targeting various biological pathways. The following findings were noted:

  • Pharmacokinetics : Studies suggest favorable pharmacokinetic properties for compounds with similar structures, indicating good absorption and distribution profiles.
  • Safety Profile : Preliminary toxicity assessments indicate that this compound exhibits a manageable safety profile at therapeutic doses.

Q & A

Q. What established synthetic routes are available for this compound, and what parameters critically influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of a triazole-thiol intermediate. A validated protocol includes:

  • Step 1 : Formation of the triazole-thiol core via refluxing precursors (e.g., isonicotinohydrazide) in ethanol with NaOH .
  • Step 2 : Thiol-alkylation using 2-chloroacetonitrile in DMF, optimized at 60–80°C for 4–6 hours .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) to achieve >95% purity . Key parameters: Temperature control (±2°C), solvent polarity (DMF enhances nucleophilicity), and stoichiometric precision.
StepReagents/ConditionsYield RangeAnalytical Validation
1EtOH, NaOH, 80°C60–70%TLC (Rf = 0.3)
2DMF, 70°C, 5h75–85%HPLC (>98% purity)

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • ¹H/¹³C NMR : Assign protons (e.g., amide NH at δ 10.2 ppm) and carbons (triazole C-S at δ 160 ppm) .
  • HPLC-UV : Purity >95% with a C18 column (acetonitrile/water gradient, λ = 254 nm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₂H₂₁N₆O₂S: 449.1453) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry for crystalline batches .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C in amber vials under inert atmosphere (argon). Stability studies show decomposition <5% over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How can reaction yields for the triazole-thiol intermediate be optimized?

  • Catalyst screening : Zeolite Y-H increases yields by 15–20% via acid-site activation ().
  • Solvent optimization : Replacing ethanol with DMF reduces reaction time from 12h to 5h .
  • In situ monitoring : Use FTIR to track thiol formation (S-H stretch at 2550 cm⁻¹ disappears upon completion) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls .
  • Purity validation : Re-test compounds with HPLC-confirmed purity >98% to exclude batch variability .
  • Structural analogs : Compare activity of derivatives (e.g., pyridin-3-yl vs. pyridin-4-yl substituents) to isolate substituent effects .

Q. How do structural modifications to the pyridinyl or triazolyl groups impact biological activity?

  • Pyridinyl substitution : Pyridin-4-yl analogs show 3× higher kinase inhibition (IC₅₀ = 1.2 µM) than pyridin-3-yl derivatives due to improved π-π stacking .
  • Triazole alkylation : Methyl at triazole N4 enhances metabolic stability (t₁/₂ = 8h vs. 2h for allyl derivatives) .
  • Methodology : Synthesize analogs via Suzuki-Miyaura coupling (Pd catalysis) and test in dose-response assays .

Q. What computational methods predict binding modes with biological targets?

  • Docking studies : Use AutoDock Vina with homology-modeled kinases (e.g., EGFR). The triazole sulfur forms hydrogen bonds with Lys721 .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Q. How can scale-up challenges (e.g., exothermic reactions) be mitigated during synthesis?

  • Batch reactor optimization : Gradual reagent addition to control exotherms (ΔT <5°C) .
  • Solvent recycling : Recover DMF via distillation (70% recovery rate) .
  • By-product management : Use scavenger resins (e.g., QuadraPure™) to remove unreacted thiols .

Contradiction Analysis and Methodological Insights

Q. Why do some studies report divergent cytotoxicity (IC₅₀) values?

Discrepancies arise from:

  • Assay conditions : Varying serum concentrations (e.g., 10% FBS vs. serum-free) alter bioavailability .
  • Metabolic interference : Liver microsome stability differences (e.g., human vs. murine CYP450 isoforms) . Mitigation: Validate results across 3+ independent labs using standardized protocols.

Q. What mechanistic insights explain the compound’s dual antifungal and anticancer activity?

  • Target overlap : Inhibition of CYP51 (fungal lanosterol demethylase) and human Topoisomerase II .
  • Structural basis : The acetamide moiety binds conserved ATP pockets in both targets .
  • Methodology : Gene knockout (CRISPR) in fungal/human cells to confirm target specificity .

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